Physicochemical Profiling and Application Workflows of 4-(2-Methylmorpholin-4-yl)aniline in Kinase Inhibitor Discovery
Physicochemical Profiling and Application Workflows of 4-(2-Methylmorpholin-4-yl)aniline in Kinase Inhibitor Discovery
Executive Summary
4-(2-Methylmorpholin-4-yl)aniline (CAS: 926236-16-0) is a highly specialized, privileged building block extensively utilized in modern medicinal chemistry[1]. Combining a reactive primary aniline with a sterically tuned 2-methylmorpholine moiety, this compound serves as a critical intermediate in the synthesis of potent kinase inhibitors. It is particularly valued in targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) for the treatment of autoimmune diseases, inflammatory disorders, and neurodegenerative conditions[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and field-proven experimental workflows for its integration into active pharmaceutical ingredients (APIs).
Structural Causality & Physicochemical Properties
The morpholine ring is a staple in drug discovery, known for improving aqueous solubility, modulating basicity, and enhancing metabolic stability compared to piperidine analogs[3]. However, the introduction of a methyl group at the 2-position of the morpholine ring introduces profound structural and physicochemical shifts that dictate its behavior in biological systems:
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Conformational Restriction & Vector Projection: The 2-methyl substitution breaks the symmetry of the morpholine ring, locking it into a preferred chair conformation to minimize 1,3-diaxial steric clashes. This precise geometric projection is critical when the morpholine oxygen acts as a hydrogen bond acceptor to the hinge region of a kinase ATP-binding pocket.
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Hydrophobic Packing: The methyl group provides additional van der Waals interactions within small, lipophilic sub-pockets of the kinase active site, often driving selectivity over off-target kinases.
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Electronic Modulation: The lone pair on the morpholine nitrogen is delocalized into the adjacent phenyl ring. This resonance significantly reduces the basicity of the morpholine nitrogen (pKa ~3.5), ensuring that the molecule does not become overly basic, which would otherwise impede blood-brain barrier (BBB) penetration or trigger hERG liability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 926236-16-0 | Standard identifier for procurement and QA[1]. |
| Molecular Formula | C11H16N2O | Defines the mass balance for synthetic workflows[1]. |
| Molecular Weight | 192.26 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's limits[1]. |
| Predicted LogP | ~1.4 | Optimal lipophilicity for oral bioavailability and CNS penetration. |
| pKa (Primary Amine) | ~6.2 | Highly nucleophilic; ideal for rapid amide coupling or SNAr reactions. |
| pKa (Morpholine N) | ~3.5 | Reduced basicity due to aniline resonance; prevents lysosomal trapping. |
| TPSA | 35.3 Ų | Excellent membrane permeability profile for intracellular targeting. |
Application in Kinase Inhibitor Discovery
Inhibitors of SYK and LRRK2 are heavily investigated for their roles in pathogenic signaling cascades[2]. 4-(2-Methylmorpholin-4-yl)aniline is frequently employed as the "tail" or "hinge-binding" segment of these inhibitors. The primary aniline acts as the attachment point to the core scaffold (e.g., a pyrimidine or quinazoline ring), while the 2-methylmorpholine group projects into the solvent channel or hinge region.
Fig 1: Kinase inhibition pathway of 4-(2-Methylmorpholin-4-yl)aniline derivatives.
Experimental Methodologies: Amide Coupling Workflow
To synthesize a target kinase inhibitor, the primary aniline of 4-(2-Methylmorpholin-4-yl)aniline is typically coupled with a heteroaryl carboxylic acid. The following protocol is designed as a self-validating system, ensuring high yield and absolute chemoselectivity.
Rationale for Reagent Selection: We utilize HATU over EDC/HOBt due to its superior kinetics and efficiency with anilines. The tertiary morpholine nitrogen is non-nucleophilic under these conditions, ensuring absolute regioselectivity at the primary aniline without the need for protecting groups.
Step-by-Step Protocol:
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Activation: Dissolve the target heteroaryl carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active HOAt ester.
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Coupling: Add 4-(2-Methylmorpholin-4-yl)aniline (1.1 eq) directly to the activated mixture. Stir at room temperature for 2 hours.
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Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the distinct UV peak corresponding to the starting aniline (m/z 193[M+H]+) is entirely consumed, and the target mass becomes the dominant peak.
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Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO3, water, and brine. The basic wash effectively partitions unreacted acid and HATU byproducts into the aqueous layer.
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Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Fig 2: Step-by-step amide coupling workflow and self-validating QC.
References
- Title: CAS:926236-16-0, 4-(2-Methylmorpholin-4-yl)
- Source: google.
- Source: researchgate.
